molecular formula C15H14O6 B5756349 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate

4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate

Cat. No. B5756349
M. Wt: 290.27 g/mol
InChI Key: IQCJANTYALNIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate, also known as EODA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate is not fully understood. However, studies have shown that 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in inflammation and cancer progression. 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. In vivo studies have shown that 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can reduce tumor growth and improve survival rates in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to have a wide range of biological activities, making it a versatile tool for various research applications. However, one limitation of using 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its low solubility in water, which can make it difficult to administer in certain assays.

Future Directions

There are several future directions for 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate research. One area of interest is the development of 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the synthesis of novel 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate and its potential applications in various fields.

Synthesis Methods

4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with ethyl bromoacetate, followed by the reaction with sodium hydride and acetic anhydride. The final product is obtained through purification and recrystallization.

Scientific Research Applications

4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. In organic synthesis, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can be used as a building block for the synthesis of other compounds. In material science, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been used as a precursor for the synthesis of fluorescent materials.

properties

IUPAC Name

(8-acetyloxy-4-ethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-4-10-7-13(18)21-14-11(10)5-6-12(19-8(2)16)15(14)20-9(3)17/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCJANTYALNIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate

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